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Compound of Interest

Compound Name: 4-Methyl-1,2,5-oxadiazol-3-amine

Cat. No.: B099955

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2,5-oxadiazol-3-
amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-
Methyl-1,2,5-oxadiazol-3-amine (CAS: 17647-70-0), a heterocyclic compound belonging to
the furazan class. The 1,2,5-oxadiazole scaffold is of significant interest to researchers in
medicinal chemistry and drug development due to its ability to modulate biological activity and
enhance the pharmacokinetic profiles of drug candidates.[1][2] This document synthesizes
available experimental data and predictive models to characterize the compound's structural,
spectroscopic, and physicochemical attributes, including its partition coefficient, acid-base
properties, solubility, and thermal characteristics. Furthermore, this guide details robust, field-
proven experimental protocols for the precise determination of these key parameters, offering
valuable insights for its application in scientific research and early-phase drug discovery.

Introduction to 4-Methyl-1,2,5-oxadiazol-3-amine
The Furazan Scaffold in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern medicinal chemistry. Among them,
the 1,2,5-oxadiazole, commonly known as furazan, has emerged as a privileged scaffold.[3] Its
incorporation into molecular architectures can significantly enhance metabolic stability,
modulate lipophilicity, and introduce specific electronic properties that facilitate favorable
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interactions with biological targets.[1][4] Furazan derivatives are utilized as planar aromatic
linkers to orient substituents, as bioisosteric replacements for other functional groups, and as
pharmacophores that directly contribute to a compound's biological activity.[4] A thorough
understanding of the physicochemical properties of substituted furazans like 4-Methyl-1,2,5-
oxadiazol-3-amine is therefore a critical prerequisite for its rational application in designing
next-generation therapeutic agents.

Chemical Identity and Structure

The fundamental identity of 4-Methyl-1,2,5-oxadiazol-3-amine is established by its unique
combination of a furazan ring substituted with a methyl and an amine group. This structure
dictates its chemical behavior and physical properties.

Caption: Chemical structure of 4-Methyl-1,2,5-oxadiazol-3-amine.

Table 1: Compound Identification

Identifier Value Source

4-methyl-1,2,5-oxadiazol-3-

IUPAC Name . -
amine

CAS Number 17647-70-0 [51[6][7]

Molecular Formula C3HsNsO [5][6]

Molecular Weight 99.09 g/mol [51[6]

Monoisotopic Mass 99.04330 Da [6]

SMILES CC1=NON=C1N [8]

InChl=1S/C3H5N30/c1-2-
InChl 8]
3(4)6-7-5-2/h1H3,(H2,4,6)

| Synonyms | 4-Methyl-furazan-3-ylamine |[9] |

Core Physicochemical Properties
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The interplay of a compound's physicochemical properties governs its absorption, distribution,
metabolism, and excretion (ADME) profile, which is a decisive factor in its viability as a drug
candidate.[10]

Table 2: Summary of Physicochemical Properties

Property Value Method Source
. . 208 °C (at 760 .
Boiling Point Experimental [6]
mmHg)
Density 1.283 g/cm3 Experimental [6]
Flash Point 79.6 °C Experimental [6]
XlogP 0.1 Predicted [8]
Hydrogen Bond
4 Calculated [6]
Acceptors
Hydrogen Bond
1 (from -NH2) Calculated
Donors
Not Experimentally
pKa

Determined

| Aqueous Solubility | Not Experimentally Determined | - | - |

Partition and Distribution Coefficients (LogP/LogD)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity.
For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more
physiologically relevant. The predicted XlogP value of 0.1 for 4-Methyl-1,2,5-oxadiazol-3-
amine suggests a relatively balanced hydrophilic-lipophilic character.[8] This moderate
lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane
permeability without leading to poor aqueous solubility.

Acidity and Basicity (pKa)
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The acid dissociation constant (pKa) is essential for predicting the ionization state of a
molecule at physiological pH (approx. 7.4). The primary amine group (-NH2) on the furazan ring
is basic and will be protonated at acidic pH. The electron-withdrawing nature of the adjacent
sp?-hybridized nitrogen atoms and the oxadiazole ring itself is expected to decrease the
basicity of the amine compared to a simple alkylamine. An accurate experimental determination
of the pKa is crucial, as the charge state of the molecule profoundly impacts its solubility,
permeability, and interaction with biological targets.

Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The presence of a primary amine and
nitrogen and oxygen atoms in the furazan ring allows 4-Methyl-1,2,5-oxadiazol-3-amine to act
as both a hydrogen bond donor and acceptor, which should confer a degree of aqueous
solubility. However, this is counterbalanced by the overall molecular structure. Quantitative
measurement is necessary for building a complete profile.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous confirmation of a compound's structure and
purity.

e Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound is
expected to show a prominent molecular ion peak [M+H]* at an m/z corresponding to its
exact mass (99.04330 Da).[6] Predicted collision cross-section (CCS) values, which relate to
the ion's shape in the gas phase, are available and can aid in identification.[8]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum is predicted to be simple, showing two key signals: a singlet for the
methyl (-CHs) protons and a broad singlet for the amine (-NHz) protons, which may be
exchangeable with D20.

o 13C NMR: The spectrum would display three distinct signals: one for the methyl carbon and
two for the two sp2-hybridized carbons of the furazan ring. The chemical shifts would be
influenced by the electronic environment created by the nitrogen and oxygen atoms.
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« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific absorption
bands confirming its functional groups. Key expected vibrations include N-H stretching from
the amine group (typically in the 3300-3500 cm~1 region), C-H stretching from the methyl
group, and characteristic C=N and N-O stretches from the furazan ring.[3][11]

Methodologies for Experimental Determination

To move beyond predictive data, rigorous experimental validation is required. The following
protocols represent industry-standard methods for characterizing key physicochemical
properties. The choice of method balances precision with the demands of the drug discovery
stage; for instance, high-throughput screening methods are invaluable in early stages, while
more precise, lower-throughput methods are used for lead optimization.[12]
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Caption: Workflow for comprehensive physicochemical profiling.

Protocol: Determination of pKa via Potentiometric
Titration

Rationale: This is the gold-standard method for pKa determination as it directly measures the
change in pH of a solution upon addition of a titrant, allowing for the precise calculation of the
pKa value(s).[13]

Methodology:

o Preparation: Accurately weigh approximately 1-2 mg of 4-Methyl-1,2,5-oxadiazol-3-amine
and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.qg.,
methanol/water) to ensure solubility across the pH range.

» Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7,
and 10).

« Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g.,
nitrogen) to prevent CO2z absorption.

 Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1
M HCI) in small, precise increments. Record the pH after each addition.

o Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a
standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the
pH after each addition.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from
the midpoint of the buffer region(s) in the titration curve, typically calculated using the first
derivative of the curve.

Protocol: Determination of LogD7.4 via Shake-Flask
Method
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Rationale: The shake-flask method is the traditional and most reliable technique for measuring
the partition coefficient.[10] Performing the measurement at pH 7.4 provides the LogD value,
which is directly relevant to the compound's distribution under physiological conditions.

Methodology:

o Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered
saline, PBS) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH
7.4 buffer. This step is critical to ensure thermodynamic equilibrium.

o Compound Addition: Prepare a stock solution of the compound in the n-octanol phase at a
known concentration (e.g., 1 mg/mL).

 Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume
of the buffered aqueous phase in a vial (e.g., 1:1 or 10:1 v/v).

o Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for
a sufficient time (e.g., 2-4 hours) to allow partitioning to reach equilibrium.

o Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and
organic phases.

» Quantification: Carefully remove an aliquot from each phase. Determine the concentration of
the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-
MS.

o Calculation: Calculate LogD7.4 using the formula: LogD7.4 = logio([Compound]n-o.tanol /
[Compound]awueous).

Protocol: High-Throughput Solubility Assessment via
Nephelometry

Rationale: This method is ideal for early drug discovery as it is rapid, requires minimal
compound, and provides a good estimate of kinetic solubility. It measures the light scattered by
undissolved patrticles that form when a compound precipitates from a DMSO stock solution into
an aqueous buffer.
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Methodology:

e Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl
sulfoxide (DMSO), typically 10 mM.

o Assay Plate: In a 96-well or 384-well microplate, add the aqueous buffer of choice (e.g.,
PBS, pH 7.4).

o Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution
to the buffer (e.g., 1-2 L into 100-200 pL), resulting in a final concentration series.

¢ Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for
precipitation.

e Measurement: Read the plate on a nephelometer, which measures the intensity of light
scattered by any precipitate formed.

o Data Analysis: The solubility limit is identified as the concentration at which a significant
increase in light scattering is observed compared to controls.

Conclusion and Future Outlook

4-Methyl-1,2,5-oxadiazol-3-amine presents a physicochemical profile of a compound with
balanced lipophilicity, suggesting its potential as a scaffold in drug discovery. The available data
on its thermal properties and density provide a solid foundation for its handling and formulation.
However, this guide also highlights critical data gaps, most notably the lack of experimentally
determined pKa and aqueous solubility values.

For researchers and drug development professionals, the immediate next step should be the
experimental determination of these missing parameters using the protocols outlined herein. A
complete and validated physicochemical dataset will empower more accurate structure-activity
relationship (SAR) and structure-property relationship (SPR) modeling, ultimately accelerating
the rational design of novel therapeutics based on the furazan scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

